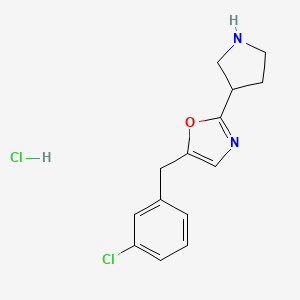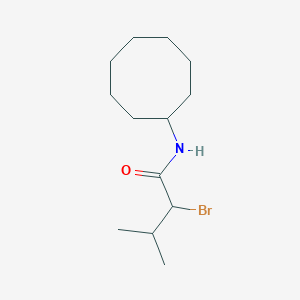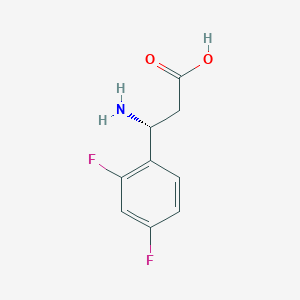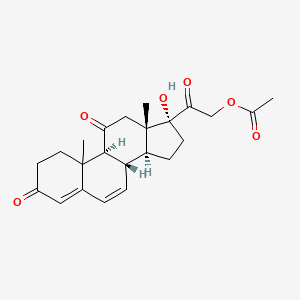![molecular formula C10H12N4 B12315677 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B12315677.png)
1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine is a compound that features a triazole ring attached to a phenyl group, which is further connected to an ethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine typically involves the formation of the triazole ring followed by its attachment to the phenyl group and subsequent amination. One common method involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones to form the triazole ring, which is then coupled with a phenyl group through a substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions: 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
科学的研究の応用
1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. This interaction can lead to the inhibition of enzymes or modulation of receptor activities, contributing to its therapeutic effects .
類似化合物との比較
1-(1H-1,2,4-triazol-1-yl)benzene: Lacks the ethanamine moiety, making it less versatile in biological applications.
1-(3,4-dichlorophenyl)-6-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one: Contains additional functional groups that may enhance its biological activity but also increase its complexity.
Uniqueness: 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine is unique due to its balanced structure, which allows for diverse chemical modifications and applications. Its combination of the triazole ring and ethanamine moiety provides a versatile platform for developing new compounds with potential therapeutic and industrial uses .
特性
分子式 |
C10H12N4 |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
1-[3-(1,2,4-triazol-1-yl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12N4/c1-8(11)9-3-2-4-10(5-9)14-7-12-6-13-14/h2-8H,11H2,1H3 |
InChIキー |
YORJPTCHURTTBO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC=C1)N2C=NC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12315616.png)
![tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate](/img/structure/B12315620.png)
![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B12315627.png)
![3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid](/img/structure/B12315629.png)
![Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B12315632.png)


![1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B12315640.png)

![3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315653.png)
![1-[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B12315669.png)

![rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12315672.png)
